molecular formula C20H21N5O B2505871 3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole CAS No. 2034369-72-5

3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole

Cat. No.: B2505871
CAS No.: 2034369-72-5
M. Wt: 347.422
InChI Key: MPGYRORASRZFMJ-UHFFFAOYSA-N
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Description

3-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole is a heterocyclic compound featuring a 1H-indole core linked via a carbonyl group to a piperazine ring, which is further substituted with a 6-cyclopropylpyridazinyl moiety. This structure combines the pharmacophoric features of indole (known for interactions with serotonin receptors and enzyme inhibition) and piperazine (a common scaffold in CNS-targeting drugs).

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(16-13-21-18-4-2-1-3-15(16)18)25-11-9-24(10-12-25)19-8-7-17(22-23-19)14-5-6-14/h1-4,7-8,13-14,21H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGYRORASRZFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Formation of the piperazine moiety: This can be done through the cyclization of 1,2-diamine derivatives with sulfonium salts or other suitable reagents.

    Coupling with the indole ring: The final step involves the coupling of the synthesized pyridazine-piperazine intermediate with an indole derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Indole Hybrid Scaffolds

Several compounds share the piperazine-indole core but differ in substituents, leading to variations in biological activity and physicochemical properties:

Coumarin-Indole-Piperazine Hybrids (e.g., Compounds 7c–7f, 11h)
  • Structure: Piperazine is connected to a coumarin (2-oxo-2H-chromen-4-yl) group and an indole-3-ylcyanoenone moiety.
  • Key Differences: Substituents on Indole: Alkyl (hexyl, allyl), propargyl, or iodobenzyl groups (e.g., 11h) . Synthesis: Yields range from 66.2% (7c) to 84.7% (7f), with melting points varying by substituent (152.7–211.0 °C) . Activity: Not explicitly reported in evidence, but coumarin derivatives are often associated with anticoagulant or anticancer properties.
Arylpiperazine-Indole Derivatives (e.g., 6a–f)
  • Structure : Piperazine is substituted with aryl groups (e.g., phenyl, benzyl) instead of pyridazine.
  • Key Differences: Synthesis: Higher yields (65–92%) due to commercially available arylpiperazines .
Fluorinated Indole-Piperazine Analogues (e.g., 5-Fluoro-3-[3-(4-(5-methoxypyrimidin-4-yl)piperazin-1-yl)propyl]-1H-indole)
  • Structure : Incorporates a fluorine atom on the indole ring and a methoxypyrimidinyl-piperazine chain.
  • Key Differences: Electronic Effects: Fluorine enhances metabolic stability and bioavailability .
BACE1 Inhibitors (Compounds 8, 21, 32)
  • Structure : Feature 1-(phenylsulfonyl)-, 1-benzyl-, or 1-(3-benzyloxy-2-methylphenyl)-piperazine fragments.
  • Activity :
    • Compound 8 (IC₅₀ = 19.66 mM) and 21 (IC₅₀ = 21.88 mM) show moderate BACE1 inhibition.
    • Compound 32 exhibits a 42.8% decrease in activity at 50 mM, highlighting the importance of substituents on the indole-piperazine scaffold .
Pyrazolopyrimidine and Triazolopyrimidine Derivatives
  • Structure : Lack the indole moiety but share pyridazine-like heterocycles (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines).

Biological Activity

3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an indole core, a piperazine moiety, and a pyridazine ring. Its molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol

The biological activity of this compound primarily arises from its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. In a study evaluating related compounds, several derivatives demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, suggesting that similar structures may also confer antimicrobial efficacy to this compound .

Cytotoxicity Studies

Cytotoxicity assessments conducted on human embryonic kidney cells (HEK-293) revealed that many indole derivatives, including those structurally related to our compound of interest, exhibited low toxicity profiles. For instance, compounds tested showed IC90 values indicating they are nontoxic at therapeutic concentrations .

Study 1: Antitubercular Activity

In a recent investigation, a series of novel substituted piperazine derivatives were synthesized and evaluated for their anti-tubercular activity. Among these, specific compounds with structural similarities to this compound displayed promising results against Mycobacterium tuberculosis .

Table 1: Summary of Antitubercular Activity

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)
Compound A1.353.73Non-toxic
Compound B2.184.00Non-toxic
Compound C40.32-Non-toxic

Study 2: Acaricidal Activity

Another study explored the acaricidal properties of piperazine derivatives, where one compound showed significant activity against spider mites, suggesting potential agricultural applications for similar structures . This indicates that the compound may have broader biological implications beyond medicinal uses.

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